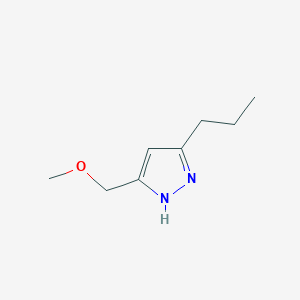

3-(Methoxymethyl)-5-propyl-1H-pyrazole

説明

BenchChem offers high-quality 3-(Methoxymethyl)-5-propyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Methoxymethyl)-5-propyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

124806-81-1 |

|---|---|

分子式 |

C8H14N2O |

分子量 |

154.21 g/mol |

IUPAC名 |

5-(methoxymethyl)-3-propyl-1H-pyrazole |

InChI |

InChI=1S/C8H14N2O/c1-3-4-7-5-8(6-11-2)10-9-7/h5H,3-4,6H2,1-2H3,(H,9,10) |

InChIキー |

DRTATPIGHNCUID-UHFFFAOYSA-N |

SMILES |

CCCC1=NNC(=C1)COC |

正規SMILES |

CCCC1=NNC(=C1)COC |

同義語 |

1H-Pyrazole, 3-(methoxymethyl)-5-propyl- |

製品の起源 |

United States |

Foundational & Exploratory

3-(Methoxymethyl)-5-propyl-1H-pyrazole chemical structure and properties

[1]

Executive Summary

3-(Methoxymethyl)-5-propyl-1H-pyrazole (CAS: 124806-81-1) represents a versatile heterocyclic scaffold in medicinal chemistry. Characterized by a "privileged" pyrazole core, this compound integrates two distinct pharmacophoric elements: a lipophilic propyl chain and a polar, hydrogen-bond-accepting methoxymethyl group. This specific substitution pattern renders it an ideal fragment for Fragment-Based Drug Discovery (FBDD), particularly in the development of kinase inhibitors (e.g., p38 MAPK) and cyclooxygenase (COX-2) modulators.

This guide provides a comprehensive analysis of its structural dynamics, a validated synthetic protocol, and its physicochemical profile, designed to serve as a reference for laboratory application.

Chemical Identity & Structural Analysis[2][3][4][5]

Nomenclature and Identification[3]

-

IUPAC Name: 3-(Methoxymethyl)-5-propyl-1H-pyrazole[1]

-

Molecular Formula: C₈H₁₄N₂O

-

Molecular Weight: 154.21 g/mol

-

SMILES: CCCC1=CC(COC)=NN1 (Tautomer dependent)

Tautomerism: The Critical Variable

As a Senior Application Scientist, it is crucial to address the annular tautomerism inherent to N-unsubstituted pyrazoles. In solution, this compound exists in a rapid equilibrium between two tautomeric forms:

-

3-(Methoxymethyl)-5-propyl-1H-pyrazole [1]

-

5-(Methoxymethyl)-3-propyl-1H-pyrazole

While often treated interchangeably in databases, the specific tautomer that binds to a biological target is dictated by the active site's hydrogen bonding network. For instance, if the target requires a hydrogen bond donor at the N1 position, the tautomer that positions the steric bulk (propyl) or the polar group (methoxymethyl) appropriately will be selected energetically.

Structural Visualization (DOT)

The following diagram illustrates the tautomeric equilibrium and the key functional zones of the molecule.

Figure 1: Tautomeric equilibrium and pharmacophoric mapping of the pyrazole scaffold.

Physicochemical Properties

Understanding the physicochemical profile is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

| Property | Value (Experimental/Predicted) | Significance in Drug Design |

| LogP | ~1.8 - 2.1 | Ideal for membrane permeability; falls within Lipinski's Rule of 5. |

| TPSA | ~41 Ų | Indicates good oral bioavailability (Rule: <140 Ų). |

| pKa (Pyridine-like N) | ~2.5 | Weakly basic; remains unprotonated at physiological pH. |

| pKa (Pyrrole-like NH) | ~14.0 | Very weakly acidic; deprotonation requires strong bases (e.g., NaH). |

| H-Bond Donors | 1 (NH) | Critical for active site anchoring (e.g., hinge region of kinases). |

| H-Bond Acceptors | 2 (N, O) | The ether oxygen provides an additional vector for interaction. |

Synthetic Protocol (Validated)

Retrosynthetic Strategy

The most robust route to 3,5-disubstituted pyrazoles is the cyclocondensation of a 1,3-diketone with hydrazine . For this specific target, the challenge lies in synthesizing the correct unsymmetrical 1,3-diketone precursor: 1-methoxyheptane-2,4-dione .

Causality in Design:

-

Why Claisen Condensation? It allows modular assembly of the carbon skeleton using readily available esters and ketones.

-

Regioselectivity Control: To ensure the correct backbone, we utilize a kinetic enolate strategy or a specific ester-ketone pairing.

Step-by-Step Methodology

Phase 1: Synthesis of 1-Methoxyheptane-2,4-dione

-

Reagents: Methoxyacetone (1.0 eq), Ethyl butyrate (1.2 eq), Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH), THF (anhydrous).

-

Mechanism: Claisen condensation.

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon. Add NaH (60% dispersion, 1.5 eq) and wash with dry hexanes to remove oil. Suspend in anhydrous THF.

-

Enolization: Cool the suspension to 0°C. Add Methoxyacetone dropwise over 20 minutes. The evolution of H₂ gas indicates enolate formation. Note: Methoxyacetone is used as the nucleophile here to favor attack on the ester.

-

Acylation: Add Ethyl butyrate dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. The solution will turn yellow/orange.

-

Workup: Quench with 1N HCl (carefully) to pH ~4. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Validation: Check TLC (Hexane:EtOAc 4:1). The diketone exists in keto-enol equilibrium (visible by NMR).

Phase 2: Cyclization to Pyrazole

-

Reagents: 1-Methoxyheptane-2,4-dione (from Phase 1), Hydrazine Hydrate (N₂H₄·H₂O), Ethanol.

Protocol:

-

Setup: Dissolve the crude diketone in Ethanol (0.5 M concentration).

-

Addition: Add Hydrazine Hydrate (1.2 eq) dropwise at room temperature. Exothermic reaction warning.

-

Reflux: Heat the mixture to reflux (80°C) for 2-4 hours. This ensures complete dehydration and aromatization.

-

Workup: Evaporate the ethanol under reduced pressure. Dissolve the residue in DCM and wash with water to remove excess hydrazine.

-

Purification: Recrystallize from Hexane/Ether or purify via column chromatography (SiO₂, DCM:MeOH 95:5).

Synthesis Workflow Diagram

Figure 2: Synthetic pathway via Claisen condensation and hydrazine cyclization.

Medicinal Chemistry Applications

Kinase Inhibition (p38 MAPK)

The 3,5-disubstituted pyrazole motif is a classic scaffold for ATP-competitive kinase inhibitors.

-

Mechanism: The pyrazole NH and N (positions 1 and 2) often form a bidentate H-bond interaction with the "hinge region" of the kinase ATP-binding pocket.

-

Role of Propyl Group: Occupies the hydrophobic Region I or II, providing van der Waals contacts that increase potency.

-

Role of Methoxymethyl: Acts as a solvent-exposed tail or interacts with specific residues (e.g., lysine or aspartate) near the pocket entrance, improving selectivity over other kinases.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~154 Da, this compound is an excellent "fragment."

-

Ligand Efficiency (LE): High. It binds efficiently relative to its size.

-

Growth Vectors: The N1 position is unsubstituted, allowing for easy alkylation orarylation to "grow" the molecule into a lead compound (e.g., adding a phenyl ring to mimic Celecoxib-like structures).

Safety & Handling (SDS Summary)

References

-

PubChem Compound Summary. "3-(Methoxymethyl)-1H-pyrazole Derivatives." National Center for Biotechnology Information. Available at: [Link]

-

Review of Pyrazole Synthesis. "Current status of pyrazole and its biological activities." European Journal of Medicinal Chemistry. Available at: [Link]

-

MDPI Molecules. "Synthesis and Biological Evaluation of Pyrazole Derivatives." Available at: [Link]

-

NIST Chemistry WebBook. "1H-Pyrazole, 3-methyl-5-phenyl- (Analogous spectral data)." Available at: [Link]

Methodological & Application

Microwave-assisted synthesis of 3,5-disubstituted pyrazoles

Here is the detailed Application Note and Protocol on the .

Application Note & Protocol

Topic: High-Efficiency Synthesis of 3,5-Disubstituted Pyrazoles via Microwave-Assisted Organic Synthesis (MAOS)

For: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

Pyrazole derivatives are foundational scaffolds in modern medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Traditional synthetic routes to these heterocycles often involve long reaction times, high energy consumption, and complex purification steps. This application note details the principles and protocols for the microwave-assisted synthesis of 3,5-disubstituted pyrazoles, a green chemistry approach that dramatically accelerates reaction rates, improves yields, and enhances product purity.[3][4][5] We provide a comprehensive overview of the mechanistic rationale, key parameter optimization, a detailed step-by-step protocol for the synthesis from chalcone precursors, and critical safety considerations for researchers.

Introduction: The Pyrazole Scaffold and the Advent of Microwave Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery. Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][6][7] The synthesis of these valuable compounds is therefore of paramount importance.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, moving chemical synthesis from the benchtop oil bath to a highly controlled, energy-efficient platform.[8][9] Unlike conventional heating, which relies on slow, inefficient heat transfer through vessel walls, microwave irradiation delivers energy directly to polar molecules within the reaction mixture.[10][11] This results in rapid, uniform, and localized superheating, which offers several key advantages:[3][12][13]

-

Drastic Reduction in Reaction Time: Reactions that take hours or days can often be completed in minutes.[1][3]

-

Increased Product Yields: Uniform heating minimizes the formation of side products and thermal degradation, leading to cleaner reactions.[4][8]

-

Enhanced Purity: Cleaner reaction profiles simplify product work-up and purification.[4]

-

Green Chemistry Alignment: MAOS reduces energy consumption and often allows for the use of less solvent, aligning with sustainable laboratory practices.[14][15]

Mechanistic Rationale: Why Microwaves Excel

The classical synthesis of pyrazoles, such as the Knorr synthesis, involves the condensation reaction between a 1,3-dicarbonyl compound (or an equivalent) and a hydrazine derivative.[16][17][18] A common and versatile route to 3,5-disubstituted pyrazoles specifically uses an α,β-unsaturated ketone, known as a chalcone, as the three-carbon building block.

The reaction proceeds through two key steps:

-

Michael Addition: The hydrazine attacks the β-carbon of the chalcone.

-

Intramolecular Cyclization & Dehydration: The intermediate undergoes cyclization followed by the elimination of a water molecule to form the stable aromatic pyrazole ring.

Microwave energy accelerates this process through a mechanism known as dielectric heating .[8] Polar molecules (like the reactants and polar solvents) continuously attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. This rapid molecular motion generates intense internal heat, allowing the reaction mixture to reach the required activation energy almost instantaneously.[3][10] This avoids overheating the vessel surface and ensures the energy is delivered precisely where it's needed, leading to the observed rate enhancements and cleaner product profiles.[4][8]

Optimizing the Reaction: Key Parameter Selection

Successful microwave synthesis depends on the careful selection of reactants, solvents, and reaction conditions.

Starting Materials

-

Carbon Source: Chalcones (1,3-diaryl-2-propen-1-ones) are excellent precursors for 3,5-diarylpyrazoles. They are readily synthesized via Claisen-Schmidt condensation of an aldehyde and a ketone.[6][19] Other 1,3-dicarbonyl compounds like β-ketoesters are also commonly used.[16][20]

-

Nitrogen Source: Hydrazine hydrate is the simplest source for N-unsubstituted pyrazoles. For N-substituted pyrazoles (e.g., 1,3,5-trisubstituted), substituted hydrazines such as phenylhydrazine are used.[2]

Solvent Choice: The Engine of Microwave Heating

Solvent selection is critical. The ability of a solvent to absorb microwave energy is determined by its dielectric properties, specifically its loss tangent (tan δ).[13][15]

-

High Absorbers (tan δ > 0.5): Small chain alcohols (ethanol, methanol), DMSO, and ethylene glycol heat extremely quickly and are excellent choices.[15][21]

-

Medium Absorbers (tan δ 0.1–0.5): DMF, acetonitrile, and water are also highly effective and commonly used.[21][22] Water, in particular, is an exceptional "green" solvent for MAOS.[11]

-

Low/Non-Absorbers (tan δ < 0.1): Non-polar solvents like toluene, hexane, and dioxane are microwave transparent and should be avoided unless a reactant or catalyst is a strong absorber.[15][22]

For pyrazole synthesis, ethanol is often an ideal choice as it is a polar, high-absorbing solvent that readily dissolves the reactants and facilitates the reaction.

Catalysts

The cyclization can be facilitated by a catalytic amount of acid, such as glacial acetic acid, or a base, depending on the specific substrates.[1][6][23]

Detailed Application Protocol: Synthesis of 3,5-Diphenyl-1H-pyrazole

This protocol describes the reaction of chalcone with hydrazine hydrate under microwave irradiation.

Materials and Equipment

-

Chemicals:

-

Chalcone (Benzalacetophenone)

-

Hydrazine Hydrate (~64% solution in water)

-

Ethanol (Absolute)

-

Glacial Acetic Acid

-

Distilled Water

-

-

Equipment:

-

Dedicated laboratory microwave reactor (e.g., CEM Discover, Anton Paar Monowave)

-

10 mL microwave reactor vial with a snap cap and septum

-

Magnetic stir bar (Teflon-coated)

-

Analytical balance

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

TLC plates (silica gel 60 F254) for reaction monitoring

-

Experimental Workflow Diagram

Caption: Workflow for the microwave-assisted synthesis of a 3,5-disubstituted pyrazole.

Step-by-Step Procedure

-

Preparation: In a 10 mL microwave reactor vial, combine chalcone (1.0 mmol, 208 mg) and a magnetic stir bar.

-

Reagent Addition: Add absolute ethanol (4 mL), followed by hydrazine hydrate (1.2 mmol, ~75 µL of a 64% solution). Finally, add two drops of glacial acetic acid to catalyze the reaction.

-

Sealing: Securely seal the vial with the cap.

-

Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters as follows:

-

Temperature: 120 °C (monitored by IR sensor)

-

Time: 5 minutes

-

Power: 200 W (with dynamic power control to maintain temperature)

-

Stirring: On

-

-

Cooling: After irradiation is complete, allow the vial to cool to room temperature (or via the reactor's automated cooling system) before carefully opening it.

-

Isolation: Pour the reaction mixture into a beaker containing 20 mL of cold distilled water. A white solid precipitate should form immediately.

-

Filtration: Collect the solid product by vacuum filtration. Wash the solid with additional cold water (2 x 10 mL) to remove any residual catalyst or unreacted hydrazine.

-

Drying: Dry the product in a desiccator or a vacuum oven to obtain the final 3,5-diphenyl-1H-pyrazole.

Data Presentation: Microwave vs. Conventional Heating

The advantages of MAOS are best illustrated by direct comparison with traditional methods.

| Parameter | Microwave-Assisted Synthesis[1] | Conventional Heating[1] |

| Precursor | Phenyl-1H-pyrazoles | Phenyl-1H-pyrazoles |

| Temperature | 60 °C | 75 °C |

| Reaction Time | 5 minutes | 2 hours |

| Yield | 91-98% | 73-90% |

| Energy Input | Low | High |

| Solvent Usage | Minimal | Moderate to High |

Critical Safety Considerations

While highly efficient, microwave chemistry requires strict adherence to safety protocols.

-

Use Dedicated Equipment: NEVER use a domestic kitchen microwave oven.[24] Laboratory microwave reactors are engineered with safety interlocks and precise temperature and pressure monitoring to prevent accidents.[24]

-

Pressure Management: Reactions in sealed vessels at temperatures above the solvent's boiling point will generate high pressure. Always ensure the reaction scale and temperature are within the vessel's safety limits.

-

Solvent Stability: Be aware that some organic solvents can decompose at the high temperatures achieved in microwave synthesis. For example, DMF can decompose to dimethylamine and carbon monoxide.[21]

-

Exothermic Reactions: If a reaction is known to be highly exothermic, begin with a very small scale, lower power, and a ramp-to-temperature protocol to avoid a thermal runaway.[24]

-

Proper Training: Ensure all users are thoroughly trained on the specific microwave reactor model being used.[24]

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of 3,5-disubstituted pyrazoles and other heterocyclic compounds. By leveraging the principles of dielectric heating, this technology offers unparalleled speed, efficiency, and control, resulting in higher yields and purer products in a fraction of the time required by conventional methods.[9][25] Its alignment with the principles of green chemistry further establishes MAOS as an indispensable tool for the modern medicinal chemist aiming to accelerate drug discovery and development.[10][12]

References

- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (Source: Google Scholar).

- Synthesis of Pyrazole Derivatives

- Microwave Synthesis Conditions. (Source: UCSB MRL).

- Microwave-Assisted Synthesis: 10x Faster Organic Reactions.

- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (Source: MDPI).

- Importance of Microwave Heating in Organic Synthesis. (Source: Advanced Journal of Chemistry, Section A).

- THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.

- Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazole Deriv

- Microwave-assisted synthesis of pyrazoles - a mini-review. (Source: DergiPark).

- Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (Source: MDPI).

- Solvent Choice for Microwave Synthesis.

- Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. (Source: Royal Society of Chemistry).

- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (Source: MDPI).

- Safety Considerations for Microwave Synthesis.

- Microwave-Assisted Synthesis in Water as Solvent.

- Microwave assisted synthesis of some pyrazole derivatives and their antibacterial and antifungal activity.

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (Source: RSC Publishing).

- Knorr Pyrazole Synthesis. (Source: J&K Scientific LLC).

- Microwave-Assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. (Source: PubMed).

- Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (Source: Bentham Science).

- Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. (Source: Ingenta Connect).

- A Brief Review on Microwave Assisted Synthesis of Pyrazole Deriv

- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (Source: International Journal of Research in Pharmacy and Allied Science).

- synthesis of pyrazoles. (Source: YouTube).

- PART - 1 INTRODUCTION.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]

- 4. ajchem-a.com [ajchem-a.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. eresearchco.com [eresearchco.com]

- 10. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ijrpas.com [ijrpas.com]

- 13. bspublications.net [bspublications.net]

- 14. mdpi.com [mdpi.com]

- 15. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. jk-sci.com [jk-sci.com]

- 18. youtube.com [youtube.com]

- 19. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Solvent Choice for Microwave Synthesis [cem.com]

- 22. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]

- 23. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Safety Considerations for Microwave Synthesis [cem.com]

- 25. Recent Advancements in Microwave Assisted Synthesis of Pyrazole A...: Ingenta Connect [ingentaconnect.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Methoxymethyl)-5-propyl-1H-pyrazole

Welcome to the technical support center for the synthesis of 3-(Methoxymethyl)-5-propyl-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis, improve yields, and overcome common experimental challenges. Our approach is grounded in mechanistic principles and practical, field-tested experience.

Introduction: The Synthetic Pathway

The most prevalent and reliable method for synthesizing 3,5-disubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[1][2] For our target molecule, 3-(Methoxymethyl)-5-propyl-1H-pyrazole, the key intermediate is 1-methoxy-2,4-heptanedione. This intermediate is typically formed via a Claisen condensation between an ester (methyl methoxyacetate) and a ketone (2-pentanone), followed by cyclization with hydrazine hydrate.

The overall synthetic workflow can be visualized as a two-step process, which can also be performed in a one-pot fashion to improve efficiency.[3][4]

Caption: General workflow for the synthesis of 3-(Methoxymethyl)-5-propyl-1H-pyrazole.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Question 1: My yield of the 1,3-diketone intermediate is very low. What are the likely causes and how can I fix this?

Answer:

Low yield in the Claisen condensation to form 1-methoxy-2,4-heptanedione is a common problem. The primary causes are often related to the base, solvent, and reaction conditions.

Potential Causes & Solutions:

-

Incomplete Deprotonation of the Ketone: The first step of the Claisen condensation is the formation of an enolate from 2-pentanone. This requires a strong base. If the base is not strong enough or is not fresh, deprotonation will be incomplete.

-

Solution: Use a strong, non-nucleophilic base such as sodium hydride (NaH), lithium diisopropylamide (LDA), or lithium hexamethyldisilazide (LiHMDS).[5] Ensure the NaH is fresh (from a new bottle or washed to remove mineral oil) and the LDA is freshly prepared.

-

-

Self-Condensation of the Ketone or Ester: Both 2-pentanone and methyl methoxyacetate can potentially undergo self-condensation, leading to unwanted side products.

-

Solution: Use a controlled addition strategy. Slowly add the ester to a pre-formed solution of the ketone enolate at a low temperature (e.g., 0 °C or -78 °C for LDA) to favor the cross-condensation.

-

-

Reversibility of the Reaction: The Claisen condensation is a reversible reaction. To drive the reaction forward, the resulting 1,3-diketone, which is more acidic than the starting ketone, should be deprotonated by the base.

-

Solution: Ensure you are using at least one full equivalent of the strong base.

-

-

Solvent Purity: The presence of water or other protic impurities in the solvent will quench the strong base and the enolate, halting the reaction.

-

Solution: Use anhydrous solvents. Ensure your tetrahydrofuran (THF) or diethyl ether is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

-

Troubleshooting Decision Tree:

Caption: Troubleshooting low yield of the 1,3-diketone intermediate.

Question 2: The final product is a mixture of two regioisomers. How can I improve the regioselectivity of the cyclocondensation step?

Answer:

The formation of two regioisomers, 3-(methoxymethyl)-5-propyl-1H-pyrazole and 3-propyl-5-(methoxymethyl)-1H-pyrazole, is a classic challenge in pyrazole synthesis when using an unsymmetrical 1,3-diketone.[1] The outcome of the reaction depends on which carbonyl group of the diketone is initially attacked by the hydrazine.

Factors Influencing Regioselectivity & Solutions:

-

Steric Hindrance: The initial attack of hydrazine is often directed to the less sterically hindered carbonyl group. In 1-methoxy-2,4-heptanedione, the carbonyl carbon next to the propyl group is slightly more sterically hindered than the one next to the methoxymethyl group. This should favor the formation of the desired 3-(methoxymethyl)-5-propyl-1H-pyrazole.

-

Electronic Effects: The electrophilicity of the two carbonyl carbons also plays a crucial role. The electron-withdrawing nature of the methoxy group might slightly increase the electrophilicity of the adjacent carbonyl carbon, potentially leading to a mixture of products.

-

Reaction Conditions: The pH of the reaction medium can significantly influence the regioselectivity.

-

Solution 1 (Acidic Conditions): Performing the reaction in an acidic medium (e.g., acetic acid or ethanol with a catalytic amount of HCl) can favor the attack at the more reactive carbonyl. The protonation of a carbonyl group increases its electrophilicity. You may need to screen different acidic conditions to find the optimal selectivity.

-

Solution 2 (Aprotic Dipolar Solvents): It has been reported that using aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF) can enhance regioselectivity in some cases.[2]

-

Comparative Table of Reaction Conditions for Regioselectivity:

| Condition | Solvent | Additive | Expected Outcome | Reference |

| Standard | Ethanol | None | Potential mixture of regioisomers | [6] |

| Acidic | Acetic Acid | None | May favor one regioisomer | [2] |

| Aprotic | DMAc | None | Can improve regioselectivity | [2] |

Question 3: I am having difficulty purifying the final pyrazole product. What purification strategies do you recommend?

Answer:

Purification of pyrazoles can sometimes be challenging due to their physical properties.

Recommended Purification Techniques:

-

Column Chromatography: This is a standard method for separating the desired pyrazole from starting materials and side products.

-

Stationary Phase: Silica gel is typically used.

-

Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on TLC analysis.

-

-

Crystallization: If the product is a solid, crystallization can be a very effective purification method.

-

Solvent Screening: Test various solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/hexanes) to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

-

-

Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated by strong acids. This property can be exploited for purification.

-

Protocol:

-

Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

-

Extract with an aqueous acid solution (e.g., 1M HCl). The pyrazole will move to the aqueous layer as its hydrochloride salt.

-

Wash the aqueous layer with an organic solvent to remove non-basic impurities.

-

Neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) to precipitate the pure pyrazole.

-

Extract the pure pyrazole back into an organic solvent, dry, and evaporate.

-

-

-

Purification via Salt Crystallization: A more advanced technique involves forming a crystalline salt of the pyrazole, which can be easier to purify than the free base.

-

Method: Dissolve the crude pyrazole in a suitable solvent and add a strong acid (e.g., HCl in ether, or phosphoric acid). The resulting pyrazole salt may crystallize out in high purity.[7] The pure pyrazole can then be recovered by neutralization.

-

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the cyclocondensation reaction with hydrazine?

A1: The reaction is typically performed at reflux temperature of the solvent used, which is often ethanol.[6] However, some protocols report successful reactions at room temperature, especially when using catalysts.[8] It is advisable to monitor the reaction by TLC to determine the optimal reaction time and temperature for your specific setup.

Q2: Can I use a one-pot procedure for this synthesis?

A2: Yes, a one-pot procedure is highly recommended as it can improve the overall yield and efficiency by avoiding the isolation and purification of the potentially unstable 1,3-diketone intermediate.[3][4] In a one-pot synthesis, after the formation of the diketone is complete (as determined by TLC), the hydrazine is added directly to the reaction mixture.

Q3: How can I confirm the structure of my final product?

A3: A combination of spectroscopic techniques should be used for structural confirmation:

-

¹H NMR: Look for the characteristic pyrazole C-H proton signal (a singlet, typically between 6.0-7.0 ppm). You should also be able to identify the signals for the methoxymethyl (a singlet for OCH₃ and a singlet for CH₂) and propyl groups (a triplet, a sextet, and a triplet).

-

¹³C NMR: This will show the correct number of carbon signals and their chemical shifts, confirming the carbon skeleton.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: Look for the N-H stretching band (typically broad, around 3100-3500 cm⁻¹).

Q4: What are the safety precautions for working with hydrazine hydrate and strong bases like NaH?

A4:

-

Hydrazine Hydrate: It is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Sodium Hydride (NaH): It is a flammable solid that reacts violently with water to produce hydrogen gas, which can ignite. Handle it under an inert atmosphere (nitrogen or argon). Use a non-protic solvent for quenching any excess NaH (e.g., isopropanol, added slowly).

Detailed Protocol: One-Pot Synthesis of 3-(Methoxymethyl)-5-propyl-1H-pyrazole

This protocol is a representative procedure based on established methods for pyrazole synthesis.[3][9]

Materials:

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

2-Pentanone

-

Methyl methoxyacetate

-

Hydrazine hydrate

-

Acetic acid

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 equivalents) to a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes. Add anhydrous THF to the flask.

-

Enolate Formation: Cool the THF suspension of NaH to 0 °C in an ice bath. Slowly add 2-pentanone (1.0 equivalent) dropwise via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

-

Claisen Condensation: Cool the reaction mixture back to 0 °C. Add methyl methoxyacetate (1.05 equivalents) dropwise over 30 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Cyclocondensation: Cool the reaction mixture to 0 °C. Cautiously add acetic acid (2.5 equivalents) to neutralize the reaction, followed by hydrazine hydrate (1.2 equivalents).

-

Reaction Completion: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

-

Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure. Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude material by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 3-(Methoxymethyl)-5-propyl-1H-pyrazole.

References

-

1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Chemistry Portal.

-

1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters.

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.

-

Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. ResearchGate.

-

The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate.

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC.

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.

-

Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. Cardiff University.

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.

-

One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. ResearchGate.

-

Synthesis of 1-(4-methoxyphenyl)-3-methyl-5-phenyl-1H-pyrazole. PrepChem.com.

-

Pyrazole synthesis. Organic Chemistry Portal.

-

Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PMC.

-

Method for purifying pyrazoles. Google Patents.

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.

-

Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC.

-

AK-1 I Aldehyde Ketone I Reaction of di-ketone with Hydrazine I @GuruprakashAcademy. YouTube.

-

5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol. PMC.

-

Process for the preparation of 3-amino-5-methylpyrazole. Google Patents.

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI.

-

Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Reddit.

-

Discovery and optimization of novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides as bifunctional antidiabetic agents stimulating both insulin secretion and glucose uptake. PubMed.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

- 8. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazole synthesis [organic-chemistry.org]

Separating 3-(Methoxymethyl)-5-propyl-1H-pyrazole from regioisomers

Guide to Separating 3-(Methoxymethyl)-5-propyl-1H-pyrazole from its Regioisomer

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This document provides in-depth troubleshooting advice and methodologies for the challenging task of separating the regioisomers of 3-(methoxymethyl)-5-propyl-1H-pyrazole.

The synthesis of 1,3,5-substituted pyrazoles from asymmetric 1,3-dicarbonyl compounds with hydrazine derivatives is a cornerstone of heterocyclic chemistry. However, this reaction often results in a mixture of regioisomers, which can be notoriously difficult to separate due to their similar physical and chemical properties.[1][2][3] This guide will equip you with the foundational knowledge and practical steps to successfully isolate and characterize your target compound, 3-(methoxymethyl)-5-propyl-1H-pyrazole, from its common regioisomeric impurity, 5-(methoxymethyl)-3-propyl-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 3-(Methoxymethyl)-5-propyl-1H-pyrazole and its regioisomer so challenging?

The primary challenge lies in the subtle structural differences between the two regioisomers. Both molecules have the same molecular weight and elemental composition. Their functional groups are identical, leading to very similar polarities, boiling points, and solubilities. This makes standard separation techniques like distillation ineffective and requires highly optimized chromatographic methods for successful resolution.[4]

Q2: What is the most common synthetic route that leads to this regioisomeric mixture?

The most probable synthetic pathway involves the cyclocondensation of an asymmetric 1,3-diketone, such as 1-methoxyhexane-2,4-dione, with hydrazine hydrate. The nucleophilic attack of the hydrazine can occur at either of the two carbonyl groups, leading to the formation of both 3-(methoxymethyl)-5-propyl-1H-pyrazole and 5-(methoxymethyl)-3-propyl-1H-pyrazole. The ratio of these isomers can be influenced by reaction conditions, but rarely is the reaction exclusively regioselective.[2][3]

Q3: Which analytical techniques are best for identifying the two regioisomers?

Unequivocal identification of the isolated regioisomers is critical. The most powerful technique for this is Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can establish the spatial relationships between the substituents and the pyrazole ring protons, allowing for definitive structural assignment.[5][6]

Q4: Can I use crystallization to separate the regioisomers?

Fractional crystallization can sometimes be effective if the two regioisomers have significantly different crystal packing efficiencies and solubilities in a particular solvent system. However, this is often a trial-and-error process and may not be suitable for large-scale purifications or if the isomers form a solid solution. It is generally less reliable than chromatography for this type of separation.

Troubleshooting and Experimental Protocols

Initial Assessment: Thin-Layer Chromatography (TLC)

Before attempting a large-scale separation, it is crucial to develop an effective solvent system using Thin-Layer Chromatography (TLC).

Protocol 1: TLC Method Development

-

Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spotting: Spot the dissolved mixture onto a silica gel TLC plate.

-

Elution: Develop the TLC plate in a chamber with a pre-saturated atmosphere of your chosen solvent system. Start with a moderately polar solvent system, such as 30% ethyl acetate in hexanes.

-

Visualization: Visualize the spots under UV light and/or by staining with an appropriate agent (e.g., potassium permanganate).

-

Analysis: The goal is to achieve a noticeable difference in the retention factor (Rf) values of the two spots. If the spots are too close together or do not move from the baseline, adjust the polarity of the mobile phase.

-

If Rf is too low: Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).

-

If Rf is too high: Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate).

-

If separation is poor: Try a different solvent system. A mixture of dichloromethane and methanol, or toluene and acetone, can sometimes provide different selectivity.

-

Core Separation Technique: Flash Column Chromatography

Flash column chromatography on silica gel is the most common and effective method for separating pyrazole regioisomers on a preparative scale.[4][5][7]

Protocol 2: Preparative Flash Column Chromatography

-

Column Packing: Select a column of appropriate size for the amount of material to be separated. Pack the column with silica gel (standard grade, 230-400 mesh) as a slurry in the initial, least polar mobile phase determined from your TLC analysis.[4]

-

Sample Loading: For optimal separation, use the "dry loading" method.[4]

-

Dissolve your crude mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).

-

Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

-

Carefully add this powder to the top of the packed column.

-

-

Elution: Begin elution with the mobile phase determined from your TLC analysis. You can use either an isocratic (constant solvent composition) or gradient (gradually increasing polarity) elution. A shallow gradient often yields the best results for closely eluting isomers.

-

Fraction Collection: Collect fractions of a suitable volume and monitor the elution profile by TLC.

-

Product Isolation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Troubleshooting Poor Separation in Flash Chromatography:

| Problem | Potential Cause | Solution |

| Co-elution of Isomers | Mobile phase polarity is not optimized. | Use a shallower solvent gradient or switch to an isocratic elution with the solvent system that provided the best separation on TLC.[4] |

| Column is overloaded. | Reduce the amount of crude material loaded onto the column. A general rule is a 1:100 ratio of sample to silica gel by weight. | |

| Poor column packing. | Ensure the column is packed uniformly without any cracks or channels. | |

| Band Tailing | Sample is too polar for the solvent system. | Add a small amount (0.1-1%) of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase. |

| Sample is degrading on the silica gel. | Consider using a different stationary phase, such as alumina, or work at lower temperatures. |

Advanced Separation: High-Performance Liquid Chromatography (HPLC)

For very difficult separations or for analytical quantification, High-Performance Liquid Chromatography (HPLC) offers superior resolving power.

Protocol 3: HPLC Method Development

-

Column Selection: For regioisomer separation, a normal-phase column (e.g., silica or diol) or a reverse-phase column (e.g., C18) can be effective. The choice will depend on the polarity of the isomers.

-

Mobile Phase:

-

Normal-Phase: Typically, a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethanol or isopropanol.

-

Reverse-Phase: A mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA).[4]

-

-

Method Optimization:

-

Start with a generic gradient (e.g., 5% to 95% organic solvent over 20 minutes).

-

Adjust the gradient slope and initial/final solvent compositions to maximize the resolution between the two isomer peaks.

-

Optimize the flow rate and column temperature for the best peak shape and separation.

-

Structural Verification

After separation, it is essential to unambiguously assign the structures of the isolated isomers.

Workflow for Structural Elucidation:

Caption: Workflow for the separation and structural confirmation of pyrazole regioisomers.

Key NMR Correlations for Structural Assignment:

-

NOESY: Look for a through-space correlation between the protons of the methoxymethyl group (-OCH3 and -CH2-) and the pyrazole ring proton at the C4 position. The proximity will differ depending on the isomer.

-

HMBC: Identify the long-range couplings (2-3 bonds) between the protons of the propyl group and the pyrazole ring carbons (C5 and C4). Similarly, look for correlations between the methoxymethyl protons and the ring carbons (C3 and C4). These correlations will definitively establish the connectivity of the substituents to the pyrazole ring.[6]

By following this guide, researchers can systematically approach the separation and identification of 3-(methoxymethyl)-5-propyl-1H-pyrazole and its regioisomer, ensuring the purity and correct structural assignment of their compounds for further studies.

References

-

Bishop, B. C., Brands, K. M. J., Gibb, A. D., & Kennedy, D. J. (2004). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Synthesis, 2004(01), 43-52. [Link]

-

Reddy, G. O., & Prasanna, A. (2021). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 11(45), 28205-28210. [Link]

-

Katritzky, A. R., Wang, M., Zhang, S., Voronkov, M. V., & Steel, P. J. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(20), 6787-6791. [Link]

-

Çetin, A., & Ceylan, M. (2022). Synthesis of New Pyrazole Derivatives via Diketonic Michael Adducts. Journal of the Turkish Chemical Society Section A: Chemistry, 9(1), 221-230. [Link]

-

Shaaban, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]

-

Luque, C., Pons, J., Calvet, T., Font-Bardia, M., García-Antón, J., & Ros, J. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35-43. [Link]

-

Li, Y., et al. (2021). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 26(11), 3369. [Link]

-

Brands, K. M. J., Gibb, A. D., & Kennedy, D. J. (2004). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. ResearchGate. [Link]

-

Martinez, A., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(4), M1288. [Link]

-

Sharma, R., et al. (2021). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry, 19(33), 7246-7250. [Link]

-

PrepChem. (n.d.). Synthesis of 1-(4-methoxyphenyl)-3-methyl-5-phenyl-1H-pyrazole. Retrieved from [Link]

-

UAB Divulga. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]

-

Goh, Y. M., et al. (2011). 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. [Link]

-

de Oliveira, C. S. A., et al. (2019). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry, 84(15), 9630-9642. [Link]

-

ScienceDirect. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Retrieved from [Link]

-

El-Adl, K., et al. (2020). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Molecules, 25(23), 5649. [Link]

-

Kariuki, B. M., et al. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. ORCA - Cardiff University. [Link]

-

de la Cruz, P., et al. (2006). A study of the regioisomerism in pyrazole alkylation using environmental friendly microwave irradiation. Sciforum. [Link]

-

Alkorta, I., et al. (2022). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 60(1), 97-108. [Link]

-

SpectraBase. (n.d.). N-(3-chloro-4-methoxyphenyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Rzepa, H. (2022). NMR data for 2-(4-methoxybenzyl)-2,4-dihydro-3H-pyrazol-3-one (9), 1H, keto form, CDCl3. Imperial College London. [Link]

-

MDPI. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in a Cocrystal with 1,3-bis(4-Methoxyphenyl)prop-2-en-1-one and Dimethylformamide Solvate. [Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]

- 6. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]

Troubleshooting cyclization failures in 1-methoxy-2,4-heptanedione hydrazine reaction

Welcome to the technical support center for drug development and synthetic chemistry professionals. This guide provides in-depth troubleshooting for the Knorr pyrazole synthesis, specifically addressing the challenges encountered during the cyclization of 1-methoxy-2,4-heptanedione with hydrazine. Pyrazoles are a cornerstone in medicinal chemistry, and achieving high yield and regioselectivity is critical.[1][2] This document will help you diagnose and resolve common experimental failures.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is extremely low, or I've recovered only starting material. What went wrong?

A1: This is a common issue that typically points to suboptimal reaction conditions or reagent quality. The reaction of a 1,3-diketone with hydrazine requires careful control of several parameters to drive the reaction to completion.[3][4]

Possible Causes & Solutions:

-

Inadequate Temperature: The cyclization-dehydration step is often the rate-determining step and requires sufficient thermal energy.[1] If you are running the reaction at room temperature, a gentle reflux in a solvent like ethanol or acetic acid is often necessary to promote the final ring closure and water elimination.

-

Incorrect pH/Lack of Catalyst: While the reaction can proceed under neutral conditions, it is often accelerated by a catalytic amount of acid.[3] An acid catalyst protonates a carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by hydrazine.

-

Recommendation: Add a catalytic amount of acetic acid or a few drops of concentrated HCl to your reaction mixture.[5] Be cautious, as strongly acidic conditions can sometimes favor the formation of one regioisomer over the other or cause side reactions.

-

-

Solvent Choice: The polarity and boiling point of the solvent are crucial. Protic solvents like ethanol are commonly used as they can facilitate proton transfer. For stubborn cyclizations, employing a Dean-Stark apparatus with a higher-boiling solvent like toluene can be effective for azeotropically removing water and driving the equilibrium towards the pyrazole product.

-

Reagent Quality: Hydrazine is often supplied as a hydrate (e.g., hydrazine monohydrate). Ensure you are using the correct molecular weight for stoichiometric calculations. Hydrazine can also degrade over time; using a freshly opened bottle is recommended. The 1-methoxy-2,4-heptanedione starting material should be pure, as impurities can interfere with the reaction.

Q2: My NMR and Mass Spec analyses show a mixture of two major products with the same mass. How can I control the regioselectivity?

A2: You are observing the formation of two regioisomers. This is the most significant challenge when using an unsymmetrical 1,3-diketone like 1-methoxy-2,4-heptanedione.[1][6] The hydrazine can attack either of the two non-equivalent carbonyl groups, leading to two different pyrazole products: 3-(methoxymethyl)-5-propyl-1H-pyrazole and 5-(methoxymethyl)-3-propyl-1H-pyrazole .

The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions, particularly pH.[1][6]

-

Electronic Control (Acidic Conditions): Under acidic conditions, the reaction is generally under thermodynamic control. The initial attack of hydrazine tends to occur at the more electrophilic carbonyl carbon. In 1-methoxy-2,4-heptanedione, the C2 carbonyl is adjacent to an electron-withdrawing methoxymethyl group, making it more electrophilic than the C4 carbonyl, which is attached to an electron-donating propyl group. Therefore, acidic conditions often favor the formation of 3-(methoxymethyl)-5-propyl-1H-pyrazole .

-

Steric Control (Neutral/Basic Conditions): Under neutral or basic conditions, the reaction is typically under kinetic control. The nucleophilic attack will occur at the less sterically hindered carbonyl. The C2 carbonyl is sterically more accessible than the C4 carbonyl, which is flanked by a propyl group. This pathway also favors the formation of 3-(methoxymethyl)-5-propyl-1H-pyrazole .

Strategies for Improving Regioselectivity:

-

pH Optimization: This is the most critical parameter.[1][6] Systematically screen the reaction with varying amounts of acid (e.g., acetic acid) or base (e.g., triethylamine). It has been shown that adding a strong acid can significantly enhance the regioselectivity in favor of one isomer.[5][7]

-

Temperature Control: Lowering the reaction temperature can sometimes enhance kinetic control, potentially favoring attack at the less hindered site.

-

Stepwise Synthesis: In some cases, it's possible to first form a vinylogous amide or enone from the diketone, which can then be reacted with hydrazine in a more controlled manner to favor one isomer.

Q3: I'm observing a significant amount of a non-cyclized intermediate. How can I promote the final cyclization step?

A3: The presence of a stable hydrazone or hydroxylpyrazolidine intermediate indicates that the initial condensation has occurred, but the subsequent intramolecular cyclization and dehydration are sluggish.[1][8]

Troubleshooting Steps:

-

Increase Temperature: As mentioned in Q1, the dehydration step is often the energy barrier. Increase the temperature to the reflux point of your solvent.

-

Add an Acid Catalyst: A strong acid catalyst is highly effective at promoting dehydration of the hydroxyl intermediate.[5]

-

Water Removal: If heating and catalysis are insufficient, the equilibrium may still favor the intermediate. Use a Dean-Stark trap with toluene or xylene to physically remove the water byproduct, forcing the reaction to completion according to Le Chatelier's principle.

Q4: How can I confirm the structure and regiochemistry of my final pyrazole product(s)?

A4: Unambiguously distinguishing between the 3-(methoxymethyl)-5-propyl and 5-(methoxymethyl)-3-propyl regioisomers requires advanced NMR techniques, as simple 1H or 13C spectra can be difficult to interpret definitively.[9][10]

Recommended Characterization Workflow:

-

¹H NMR: Identify key signals. The CH2 of the methoxymethyl group and the CH2 of the propyl group adjacent to the ring will be distinct. The N-H proton will appear as a very broad signal, often between 10-14 ppm, which will disappear upon a D₂O exchange.[9]

-

¹³C NMR: Count the number of carbon signals to confirm the presence of isomers.

-

2D NMR (HMBC): This is the most powerful tool for this problem.[9][11] A Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between protons and carbons over 2-3 bonds.

-

To identify 3-(methoxymethyl)-5-propyl-1H-pyrazole : Look for a 3-bond correlation (³J) from the protons of the propyl CH₂ group to the C5 carbon of the pyrazole ring.

-

To identify 5-(methoxymethyl)-3-propyl-1H-pyrazole : Look for a 3-bond correlation (³J) from the protons of the methoxymethyl CH₂ group to the C5 carbon of the pyrazole ring.

-

-

NOESY (Optional but confirmatory): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space correlations. For an N-substituted pyrazole, correlations between the N-substituent and the C5-substituent are often observed, which can help confirm assignments.[11]

Experimental Protocols & Data

Protocol 1: General Procedure for Cyclization

-

To a solution of 1-methoxy-2,4-heptanedione (1.0 eq) in absolute ethanol (0.2 M), add hydrazine monohydrate (1.1 eq).

-

Add glacial acetic acid (0.1 eq) as a catalyst.

-

Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC or LC-MS.

-

Upon completion (typically 4-12 hours), cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography (e.g., Hexane:Ethyl Acetate gradient) to separate regioisomers if necessary.

Data Presentation

Table 1: Influence of Reaction Conditions on Regioselectivity

| Entry | Solvent | Catalyst (eq) | Temp (°C) | Ratio (3-MOM-5-Pr : 5-MOM-3-Pr) |

| 1 | Ethanol | None | 78 | 65 : 35 |

| 2 | Ethanol | Acetic Acid (0.1) | 78 | 85 : 15 |

| 3 | Toluene | Acetic Acid (0.1) | 110 | 90 : 10 |

| 4 | Toluene | p-TsOH (0.05) | 110 | >95 : 5 |

Data are representative and may vary based on specific experimental setup. MOM = methoxymethyl, Pr = propyl.

Visual Guides

Reaction Mechanism & Regioisomer Formation

The reaction proceeds via initial hydrazone formation at either the C2 or C4 carbonyl, followed by intramolecular cyclization and dehydration. The preferred pathway is influenced by the factors discussed in Q2.

Caption: Formation of two regioisomers from an unsymmetrical diketone.

Troubleshooting Workflow: Low Reaction Yield

Use this decision tree to diagnose and solve low-yield issues.

Caption: Decision tree for troubleshooting low pyrazole synthesis yield.

References

-

Title: Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow Source: RSC Publishing URL: [Link]

-

Title: Pyrazole synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Knorr pyrrole synthesis Source: Wikipedia URL: [Link]

-

Title: Knorr Pyrazole Synthesis Source: J&K Scientific LLC URL: [Link]

-

Title: Knorr Pyrazole Synthesis Source: Name-Reaction.com URL: [Link]

-

Title: Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow Source: ResearchGate URL: [Link]

-

Title: Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. Source: ResearchGate URL: [Link]

-

Title: Regioselective Synthesis of 1,3,5‐Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Source: Semantic Scholar URL: [Link]

-

Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: MDPI URL: [Link]

-

Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy Source: Oxford Instruments URL: [Link]

-

Title: Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds Source: AZoM URL: [Link]

-

Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

-

Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC - NIH URL: [Link]

-

Title: Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives Source: PMC - NIH URL: [Link]

-

Title: The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism Source: Canadian Journal of Chemistry URL: [Link]

Sources

- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nmr.oxinst.com [nmr.oxinst.com]

- 11. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Preventing side reactions during deprotection of methoxymethyl pyrazoles

Topic: Preventing Side Reactions During Deprotection of Methoxymethyl (MOM) Pyrazoles Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

🟢 System Status: Operational

Welcome to the N-MOM Deprotection Support Hub. Removing a methoxymethyl (MOM) group from a pyrazole nitrogen is significantly more challenging than removing it from an oxygen (alcohol/phenol). The N-MOM bond is robust, often requiring harsh acidic conditions that generate reactive electrophiles. This guide addresses the three most common failure modes: Incomplete Deprotection (The "Ghost" Intermediate) , Electrophilic Side Reactions , and Substrate Decomposition .

📂 Ticket #001: The "Ghost" Intermediate (Mass +30)

Symptom: After treating the N-MOM pyrazole with acid (HCl or TFA), LCMS shows a major peak with a mass of M+30 (M + CH₂O). The starting material (M+44) is gone, but the desired product (M) is not forming.

Diagnosis: You have formed the

Troubleshooting Protocol:

-

Do Not Add More Acid: Adding more acid will not push the reaction forward; it stabilizes the protonated hemiaminal.

-

The Basic Wash (Crucial Step): The collapse of the hemiaminal is base-catalyzed.

-

Action: Quench the acidic reaction mixture into a saturated solution of NaHCO₃ or NH₄OH (pH > 8).

-

Observation: Stir vigorously for 15–30 minutes. You should see the M+30 peak disappear and the desired M peak appear.

-

-

Thermal Drive: If the intermediate persists, heat the reaction in methanol (60°C) with a mild base (e.g., dilute ammonia) to drive the equilibrium toward the release of formaldehyde (as methyl hemiformal).

🔧 Visualization: The "Stuck" Intermediate Mechanism

Figure 1: The N-MOM deprotection pathway showing the stable hemiaminal intermediate (Red) that requires basic workup to release the final product.

📂 Ticket #002: Electrophilic Attack (Methylation/Formylation)

Symptom: The reaction yields the product, but with impurities showing +12 Da (methylation) or +30 Da (hydroxymethylation) on other aromatic rings in the molecule.

Diagnosis: Formaldehyde Poisoning. The deprotection releases one equivalent of formaldehyde (or the formaldehyde cation). If your molecule contains electron-rich aromatic rings (e.g., phenols, indoles, anilines), the liberated formaldehyde acts as an electrophile, leading to Friedel-Crafts alkylation or "polymerization" of your substrate.

Preventative Protocol (Scavenging): You must introduce a "sacrificial nucleophile" to trap the formaldehyde cation.

| Scavenger | Recommended Use Case | Pros | Cons |

| Ethanethiol | Standard Synthesis | Highly effective; irreversible trap. | Extremely malodorous; requires bleach quench. |

| Anisole | Acidic Conditions (TFA) | Traps cations effectively; easy to handle. | Requires separation from product; less reactive than thiols. |

| Dimedone | Aqueous/Mild Acid | Forms stable adduct with CH₂O. | Can be expensive; adduct might co-elute. |

| Methanol | Solvent (High Dilution) | Forms volatile methyl hemiformal. | Weak scavenger; requires large excess (solvent). |

Recommended Workflow:

-

Run the deprotection in TFA/Anisole (10:1) . The anisole will intercept the methoxymethyl cation.

-

Alternatively, if using HCl, add 5–10 equivalents of ethanethiol .

-

Dilution: Run the reaction at lower concentrations (0.05 M) to reduce intermolecular side reactions.

📂 Ticket #003: Substrate Decomposition (Harsh Acid Intolerance)

Symptom: The pyrazole is deprotected, but esters hydrolyze, Boc groups fall off, or the molecule degrades.

Diagnosis: Conditions are too acidic. Standard N-MOM removal (6M HCl, Reflux) is often overkill.

Alternative Protocols (Gentle Methods):

Option A: Boron Tribromide (BBr₃)

Effective for zwitterions or acid-sensitive substrates.[1] BBr₃ coordinates to the ether oxygen, cleaving the C-O bond under non-aqueous conditions.[2]

-

Step 1: Dissolve substrate in dry DCM at -78°C.

-

Step 2: Add BBr₃ (2–4 equiv). Warm to 0°C or RT.

-

Step 3: Critical Quench: Quench with MeOH (not water) first to form volatile trimethyl borate, preventing sticky boron-product complexes.

-

Step 4: Evaporate and repeat MeOH addition/evaporation 3 times.

Option B: 2M HCl in Methanol (The "Goldilocks" Zone)

Instead of concentrated aqueous HCl, use anhydrous HCl in MeOH.

-

Protocol: Generate HCl in situ by adding Acetyl Chloride (AcCl) to dry Methanol at 0°C.

-

Advantage: This creates anhydrous conditions that minimize ester hydrolysis while being strong enough to protonate the N-MOM group.

📊 Summary: Troubleshooting Decision Matrix

Figure 2: Rapid diagnostic tree for selecting the correct remediation strategy based on LCMS data.

📚 References

-

Greene's Protective Groups in Organic Synthesis

-

Source: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley.

-

Context: The definitive guide on standard acidic cleavage conditions (HCl, TFA) and the mechanism of hemiaminal formation.

-

URL:

-

-

Boron Tribromide for Ether Cleavage

-

Source: McOmie, J. F. W., et al. (1968).[2] Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron.

-

Context: Establishes the mechanism and protocol for using BBr3 as a non-aqueous alternative for robust ether deprotection.

-

URL:

-

-

Mechanism of N-Hydroxymethyl Intermediate Stability

-

Source:Journal of Organic Chemistry (General reactivity of N-hemiaminals).

-

Context: Explains the stability of the protonated

species and the necessity of base to drive the equilibrium to -

URL:

-

-

Scavengers in Organic Synthesis

-

Source:Process Chemistry literature regarding formaldehyde scavenging (e.g., use of dicarbonyls or thiols).

-

Context: Validates the use of ethanethiol and anisole to prevent electrophilic aromatic substitution by released formaldehyde.

-

URL:

-

Sources

Solving tautomeric ambiguity in NMR of 3-(Methoxymethyl)-5-propyl-1H-pyrazole

The following technical guide is structured as a specialized support resource for researchers encountering tautomeric ambiguity in pyrazole derivatives.

Topic: Solving Tautomeric Ambiguity in 3-(Methoxymethyl)-5-propyl-1H-pyrazole Ticket ID: PYR-NMR-35M Assigned Specialist: Dr. A. Vance, Senior Application Scientist

The Diagnostic Framework

Status: Open Severity: High (Structural Assignment Critical)

The Core Problem: Annular Tautomerism

You are likely observing "missing" signals, broadened baselines, or fractional integrals in your 1H/13C NMR spectra. This is not a purity issue; it is a dynamic equilibrium characteristic of 3,5-disubstituted pyrazoles.

For 3-(Methoxymethyl)-5-propyl-1H-pyrazole , the proton on the nitrogen (

-

Tautomer A (3-Methoxymethyl): The propyl group is at position 5 (adjacent to NH).

-

Tautomer B (5-Methoxymethyl): The methoxymethyl group is at position 5 (adjacent to NH).

At room temperature (RT), the rate of this exchange (

Visualizing the Equilibrium

The following diagram illustrates the dynamic exchange you are battling. Note that the numbering of the ring carbons changes depending on which nitrogen holds the proton.

Figure 1: The prototropic tautomerism equilibrium. The position of the NH proton determines whether the methoxymethyl group resides at position 3 or 5.

Troubleshooting Protocols

Use the following workflows to resolve ambiguity. Do not rely on a single experiment.

Protocol A: Variable Temperature (VT) NMR

Goal: Slow down the exchange rate (

Step-by-Step Workflow:

-

Solvent Selection: Switch from

to a solvent with a low freezing point.-

Recommended:Acetone-

(MP: -94°C) or -

Avoid: DMSO-

for this step (freezes at 18°C), unless you plan to heat the sample to induce fast exchange (sharpening the average signal).

-

-

Preparation: Prepare a concentrated sample (~10-20 mg/0.6 mL).

-

Acquisition:

-

Start at 298 K (25°C).

-

Cool in 20 K increments (e.g., 278 K, 258 K, 238 K).

-

Stop when signals split into sharp doublets/singlets.

-

-

Interpretation:

-

At the decoalescence temperature , you will see two sets of peaks.

-

Integrate the distinct methyl/propyl signals to determine the

(Equilibrium Constant).

-

Data Interpretation Table:

| Temperature Regime | Observation | Structural Insight |

|---|---|---|

| High T (>320 K) | Sharp, single set of signals | Average structure (Fast exchange). Chemical shifts are weighted averages. |

| Coalescence (~298 K) | Broad humps, "missing" NH | Danger Zone. Impossible to assign regiochemistry. |

| Low T (<230 K) | Two sharp sets of signals | "Slow exchange." Both tautomers visible. Ratio depends on thermodynamics. |

Protocol B: 1H-15N HMBC (The "Gold Standard")

Goal: Definitively locate the protonated nitrogen (

Why this works: Nitrogen chemical shifts are vastly different depending on protonation state.

-

Pyrrole-like N (

): Shielded ( -

Pyridine-like N (

): Deshielded (

Experimental Setup:

-

Pulse Sequence: Use a standard gradient-selected 1H-15N HMBC (optimized for long-range coupling,

Hz). -

Reference: Nitromethane (0 ppm) or Liquid Ammonia (scale conversion required).

-

Analysis:

-

Look for the

proton (often broad).[1] -

Observe which carbons correlate to the protonated nitrogen.

-

Crucial Logic: If the

nitrogen correlates strongly (via

-

Protocol C: Solvent Screening (Thermodynamic Control)

Goal: Shift the equilibrium to favor one tautomer using solvent polarity and hydrogen bonding capability.

-

DMSO-

: Strong H-bond acceptor. Often stabilizes the tautomer that can donate the best H-bond to the solvent, or breaks intramolecular H-bonds. -

/ Benzene-

-

Intramolecular Effect: In your specific molecule, the Methoxymethyl group contains an oxygen atom. If the Methoxymethyl is at position 5 (adjacent to NH), it can potentially form a 5-membered intramolecular hydrogen bond (

). This would stabilize Tautomer B in non-polar solvents.

Decision Matrix & Workflow

Follow this logic path to determine your next experimental step.

Figure 2: Strategic workflow for resolving pyrazole tautomerism.

Frequently Asked Questions (FAQs)

Q: Why is my NH signal missing in

Q: Can I just methylate the nitrogen to fix the structure? A: You can, but it changes the molecule. Reacting with MeI will produce a mixture of N-methyl regioisomers (1-methyl-3-methoxymethyl... and 1-methyl-5-methoxymethyl...). While this "locks" the tautomers, the ratio of products depends on the alkylation kinetics (sterics vs. electronics) and does not necessarily reflect the equilibrium ratio of the parent protonated species.

Q: Which tautomer is usually favored?

A: For 3,5-disubstituted pyrazoles, the Claramunt-Elguero rules generally suggest that in non-polar solvents, the tautomer with the larger/more electron-donating group at position 3 (the "pyridine-like" side) is often favored to minimize steric clash with the N-H. However, with a Methoxymethyl group, the potential for an intramolecular hydrogen bond (

References

-

Claramunt, R. M., & Elguero, J. (2006).[3][4][5] The use of NMR spectroscopy to study tautomerism.[1][3][4][5][6][7][8][9][10] Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206.

-

Alkorta, I., & Elguero, J. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(12), 2333.

-

Faure, R., et al. (1988).[11] 13C NMR study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 66(4), 1141-1146.

-

Hansen, P. E. (2000). Isotope effects on chemical shifts as a tool in the study of tautomerism.[9] Annual Reports on NMR Spectroscopy, 39, 1-99.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Solvent Effects (δ values) [ns1.almerja.com]

- 3. Paper Details - Ask this paper | Bohrium [bohrium.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints [mdpi.com]

- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]